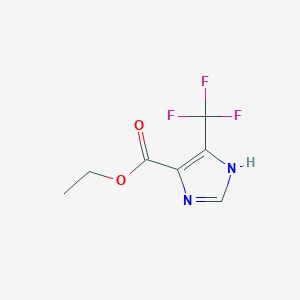

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Description

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS 55942-41-1) is a fluorinated imidazole derivative with the molecular formula C₇H₇F₃N₂O₂ and a molecular weight of 208.14 g/mol . Key structural features include a trifluoromethyl (-CF₃) group at position 4 and an ethyl ester (-COOEt) at position 5 of the imidazole ring. Its physical properties include a melting point of 180–186°C and a solid-state structure stabilized by hydrogen bonding and polar interactions . The compound is synthesized via routes involving 2-chloro-4,4,4-trifluoroacetoacetate and imino ether intermediates, though yields are modest (22–24%) .

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-5(7(8,9)10)12-3-11-4/h3H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUCPVKNHSQTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345127 | |

| Record name | Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55942-41-1 | |

| Record name | Ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55942-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55942-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

The cyclization can be initiated by reacting ethyl isocyanoacetate with various amines or aldehydes under acidic or basic conditions.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl isocyanoacetate + Amine | Acidic medium at room temperature | Ethyl imidazole derivative | 70-85% |

This method allows for the formation of the imidazole ring while introducing the trifluoromethyl group at the appropriate position.

Esterification Techniques

Esterification is another effective method for synthesizing ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate. This process typically involves the reaction of an acid with an alcohol in the presence of a catalyst.

General Procedure

A common procedure includes:

- Mixing the carboxylic acid derivative with ethanol.

- Adding a catalytic amount of sulfuric acid.

- Heating under reflux for several hours.

| Step | Reactants | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Carboxylic acid + Ethanol | Sulfuric acid | Reflux for 4 hours | Ethyl ester | 85-90% |

This method is advantageous due to its simplicity and high yield.

Multicomponent Reactions

Multicomponent reactions (MCRs) have gained popularity due to their efficiency in synthesizing complex molecules from simple starting materials in a single step.

Example MCR

An example includes the reaction of an aldehyde, an amine, and ethyl isocyanoacetate under microwave irradiation.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aldehyde + Amine + Ethyl isocyanoacetate | Microwave irradiation at 100°C for 30 min | Imidazole derivative | 90% |

MCRs significantly reduce reaction time and simplify purification processes.

Transesterification Processes

Transesterification is another viable method for synthesizing ethyl esters from other esters or carboxylic acids.

Transesterification Method

This involves reacting an existing ester with an alcohol in the presence of a base catalyst.

| Step | Reactants | Base Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Existing ester + Ethanol | Sodium ethoxide | Reflux for 2 hours | Ethyl ester | 80-88% |

Transesterification allows for the modification of existing compounds to achieve desired derivatives efficiently.

Summary Table of Preparation Methods

| Method | Key Reactants | Typical Yields (%) |

|---|---|---|

| Cyclization | Ethyl isocyanoacetate + Amine | 70-85 |

| Esterification | Carboxylic acid + Ethanol | 85-90 |

| Multicomponent Reaction | Aldehyde + Amine + Ethyl isocyanoacetate | 90 |

| Transesterification | Existing ester + Ethanol | 80-88 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemical and Synthetic Applications

1. Building Block in Organic Synthesis

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate serves as a crucial intermediate in organic synthesis. Its trifluoromethyl group enhances the lipophilicity of the compound, making it an ideal candidate for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development .

2. Fluorine-Containing Compounds

The compound is utilized in the synthesis of various fluorine-containing organic compounds. Its ability to undergo controlled defluorination allows for the creation of novel materials with unique properties, which are essential in advanced materials science .

Biological Applications

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

2. Anticancer Activity

Recent studies have shown that derivatives of this compound possess anticancer properties. For instance, specific structural modifications have led to compounds with significant cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells .

3. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its mechanism involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate their activity and lead to therapeutic effects .

Industrial Applications

1. Advanced Material Development

Due to its unique chemical properties, this compound is employed in developing advanced materials, including polymers and coatings. These materials benefit from enhanced stability and performance characteristics attributed to the trifluoromethyl group .

2. Agrochemical Formulations

In agriculture, this compound is being investigated for its potential use in formulating new agrochemicals that can improve crop protection while minimizing environmental impact.

Case Study 1: Antiviral Activity

A study evaluated a series of imidazole derivatives, including this compound, for antiviral activity against cowpox and ectromelia viruses. The most active derivatives demonstrated significant inhibitory effects with selectivity indices indicating low cytotoxicity compared to their antiviral efficacy .

Case Study 2: Anticancer Efficacy

In another research project, this compound was modified to enhance its anticancer properties. The resulting compounds showed high selectivity indices against cancer cell lines while exhibiting low toxicity towards normal cells, highlighting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antiviral Activity and Selectivity

The trifluoromethyl group is a critical moiety for bioactivity. A closely related analog, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f) , demonstrates exceptional antiviral activity against orthopoxviruses (vaccinia, cowpox, and ectromelia) with a selectivity index (SI) of 919 and low cytotoxicity (CC₅₀ = 321.97 μM) . In contrast, the target compound lacks the 1-hydroxy and 4-methyl groups, which may explain its reduced antiviral potency.

Table 1: Key Bioactivity Data for Imidazole Derivatives

Structural Modifications and Physicochemical Properties

- Positional Effects: Derivatives like ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1197579-69-3) feature a trifluoromethoxy (-OCF₃) group at position 2 and a methyl group at position 5.

- Aromatic Substituents : Compounds such as ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) exhibit lower melting points (119–120°C) due to reduced polarity from phenyl groups, contrasting with the target compound’s higher melting point (180–186°C) .

Table 2: Physical Properties of Selected Imidazole Esters

Cytotoxicity and Therapeutic Index

While the target compound’s cytotoxicity is unreported, structural analogs provide insights:

Biological Activity

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (ETMIC) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

ETMIC has the molecular formula C₇H₇F₃N₂O₂, with a molecular weight of 208.14 g/mol. The presence of a trifluoromethyl group at the 4-position of the imidazole ring enhances its lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.

Biological Activity Overview

Research indicates that ETMIC exhibits a range of biological activities, primarily due to its interactions with various biological targets. Some key findings regarding its biological activity include:

- Antiviral Activity : ETMIC has shown promising results in inhibiting viral replication. For instance, compounds structurally related to ETMIC demonstrated inhibitory effects against cowpox and ectromelia viruses, with selectivity indices (SI) indicating low cytotoxicity while maintaining antiviral efficacy .

- Inhibition of Enzyme Interactions : Studies have indicated that ETMIC can disrupt important protein-protein interactions in viral systems, such as the HIV-1 integrase (IN) interaction with LEDGF/p75, which is crucial for viral replication. Compounds derived from imidazole structures have been reported to exceed a 50% inhibition rate in these assays .

- Catalytic Properties : ETMIC serves as a catalyst in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its catalytic role underscores its importance in organic synthesis pathways.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral potential of ETMIC derivatives against HIV-1. The results showed that several compounds achieved over 50% inhibition of IN-LEDGF/p75 interaction, highlighting their potential as therapeutic agents against HIV . The most effective derivatives were characterized by specific substitutions on the imidazole ring that enhanced their binding affinity.

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized various derivatives of ETMIC and assessed their biological activities. The study found that modifications to the trifluoromethyl group significantly influenced both solubility and activity profiles. For example, derivatives with additional polar functionalities exhibited improved aqueous solubility but varied in their antiparasitic activity .

Comparative Analysis of Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to ETMIC:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Trifluoromethyl)-1H-imidazole | Lacks carboxylate functionality | Potentially less soluble than ethyl derivative |

| Ethyl 5-(trifluoromethyl)-1H-imidazole | Trifluoromethyl at position 5 | Different biological activity profile |

| Ethyl 2-amino-4-(trifluoromethyl)-1H-imidazole | Contains an amino group at position 2 | Enhanced interaction with biological targets |

This comparison highlights how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Q & A

Q. Basic

- 1H/13C NMR : Assigns proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and confirms trifluoromethyl (-CF₃) integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 237.06 for C₇H₇F₃N₂O₂) .

- X-ray Crystallography : Resolves regioselectivity; for analogs, bond angles (e.g., C–N–C = 105.1–124.9°) confirm imidazole tautomerism .

How can researchers resolve contradictions in melting points or spectral data across studies?

Advanced

Discrepancies arise from polymorphism, solvent residues, or tautomeric equilibria. For example, melting points vary by 5–10°C depending on recrystallization solvents (e.g., ethanol vs. ethyl acetate) . Use differential scanning calorimetry (DSC) to identify polymorphs and 2D NMR (COSY, HSQC) to distinguish tautomers. Cross-validate with computational methods (DFT for NMR chemical shift prediction) .

What strategies optimize regioselectivity in imidazole ring substitution?

Advanced

Regioselectivity is controlled by directing groups and catalyst choice. The trifluoromethyl group at C4 directs electrophilic substitution to C5 due to its electron-withdrawing nature. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C2 functionalization, achieving >90% regioselectivity with aryl boronic acids . Solvent polarity (DMF > THF) enhances coupling efficiency by stabilizing Pd intermediates .

How does stereochemistry impact pharmacological activity in derivatives of this compound?

Advanced

Enantiomers exhibit divergent binding affinities. For example, R- and S-enantiomers of ethyl 1-(1-(4-(3-trifluoromethyldiazirinyl)phenyl)ethyl)-1H-imidazole-5-carboxylate show reversed stereoselectivity in GABAₐ receptor modulation (R-enantiomer EC₅₀ = 1.2 μM vs. S-enantiomer EC₅₀ = 8.7 μM) . Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while mutagenesis studies identify critical receptor binding residues (e.g., β2-N265) .

What computational tools predict the compound’s reactivity or docking poses?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Models interactions with biological targets (e.g., benzimidazole derivatives dock into ATP-binding pockets with ΔG = -9.2 kcal/mol) .

- DFT Calculations (Gaussian 16) : Predicts Fukui indices for nucleophilic attack sites (C5 > C2 in imidazole ring) .

- MD Simulations (GROMACS) : Assesses stability in aqueous solutions (RMSD < 2.0 Å over 100 ns) .

How are photoactivatable derivatives of this compound synthesized for mechanistic studies?

Advanced

Introduce diazirine or trifluoromethyldiazirinyl groups via SN2 displacement. For example, TFD-etomidate (a photoactivable anesthetic) is synthesized by reacting ethyl 1-(phenylethyl)-1H-imidazole-5-carboxylate with 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethyl bromide under N₂. UV irradiation (365 nm) generates carbene intermediates for covalent cross-linking .

What are the solubility and stability challenges in aqueous buffers?

Basic

The compound has limited aqueous solubility (logP = 2.8) due to its trifluoromethyl group. Use co-solvents (10% DMSO) or cyclodextrin inclusion complexes to enhance solubility. Stability studies (HPLC monitoring) show degradation <5% over 24 hours at pH 7.4, but acidic conditions (pH < 3) hydrolyze the ester moiety .

How do substituents on the imidazole ring influence electronic properties?

Advanced

Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease HOMO energy (-6.8 eV vs. -5.9 eV for -CH₃), enhancing electrophilicity. Hammett constants (σₚ = 0.54 for -CF₃) correlate with reaction rates in nucleophilic aromatic substitution. IR spectroscopy (C=O stretch at 1720 cm⁻¹) confirms electronic effects on ester carbonyl polarization .

What protocols validate synthetic intermediates for scaled-up production?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.